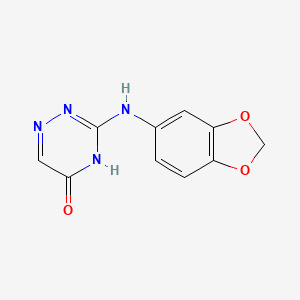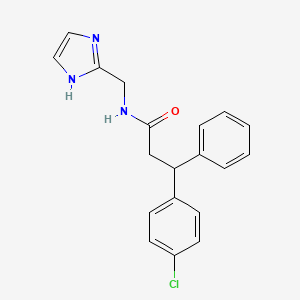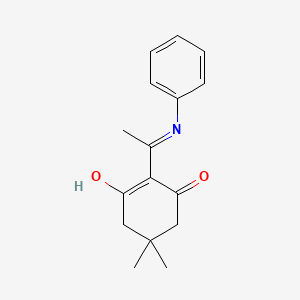![molecular formula C20H14BrN3O3 B6121630 2-(4-bromophenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6121630.png)
2-(4-bromophenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BOPA and has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of BOPA is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. BOPA has also been shown to induce the expression of certain genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
BOPA has a range of biochemical and physiological effects that make it a promising candidate for further investigation. Studies have shown that BOPA can inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. BOPA has also been shown to induce the expression of certain genes that are involved in apoptosis and cell cycle arrest. Additionally, BOPA has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BOPA in lab experiments include its potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using BOPA in lab experiments. One limitation is that the mechanism of action of BOPA is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, BOPA is a complex compound that requires several steps to synthesize, which can make it challenging to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on BOPA. One area of research is to further investigate the mechanism of action of BOPA and identify specific pathways that are targeted by the compound. Another area of research is to explore the potential therapeutic applications of BOPA in the treatment of inflammatory diseases. Additionally, more studies are needed to evaluate the safety and efficacy of BOPA in animal models and human clinical trials.
Synthesemethoden
The synthesis of BOPA is a complex process that requires several steps. The starting materials for the synthesis are 4-bromophenol and 2-chloro-N-(3-(2-bromoacetyl)phenyl)acetamide. These two compounds are reacted together in the presence of a base to form the intermediate product, which is then further reacted with 1,3-oxazolo[4,5-b]pyridine to form the final product, BOPA.
Wissenschaftliche Forschungsanwendungen
BOPA has been studied extensively in scientific research due to its potential therapeutic applications. One of the most promising applications of BOPA is in the treatment of cancer. Studies have shown that BOPA has potent anti-cancer activity and can induce apoptosis in cancer cells. BOPA has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-14-6-8-16(9-7-14)26-12-18(25)23-15-4-1-3-13(11-15)20-24-19-17(27-20)5-2-10-22-19/h1-11H,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKDHEZHHKRQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br)C3=NC4=C(O3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6121573.png)

![3-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B6121585.png)
![N-[(1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6121586.png)
![2,2'-[(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(iminomethylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B6121589.png)
![[1-(4-quinolinylmethyl)-2-piperidinyl]methanol](/img/structure/B6121596.png)
![1-[benzyl(methyl)amino]-3-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6121603.png)
![1-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B6121609.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B6121617.png)
![7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121622.png)

![2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B6121643.png)
